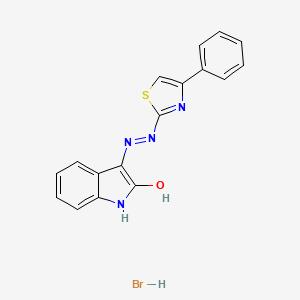
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolin-2-one core, a phenylthiazole moiety, and a hydrazono linkage, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide typically involves multiple steps, starting with the preparation of the indolin-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylthiazole moiety is then introduced via a condensation reaction with a thioamide and a halogenated benzene derivative. The final step involves the formation of the hydrazono linkage through a reaction with hydrazine or a hydrazine derivative, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters.
化学反応の分析
Types of Reactions
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenylthiazole or indolin-2-one moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and catalysts under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced analogs with altered electronic properties.
科学的研究の応用
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving hydrazono and thiazole moieties.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique electronic, optical, or catalytic properties.
作用機序
The mechanism of action of (E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide involves its interaction with specific molecular targets and pathways. The hydrazono linkage and thiazole moiety may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The indolin-2-one core may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting various biological activities.
(-)-Carvone: A natural compound from spearmint with bioactive properties.
Uniqueness
(E)-3-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)indolin-2-one hydrobromide is unique due to its specific combination of structural features, including the indolin-2-one core, phenylthiazole moiety, and hydrazono linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H13BrN4OS |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
3-[(4-phenyl-1,3-thiazol-2-yl)diazenyl]-1H-indol-2-ol;hydrobromide |
InChI |
InChI=1S/C17H12N4OS.BrH/c22-16-15(12-8-4-5-9-13(12)18-16)20-21-17-19-14(10-23-17)11-6-2-1-3-7-11;/h1-10,18,22H;1H |
InChIキー |
VUEUOAXIXVUETL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C(NC4=CC=CC=C43)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


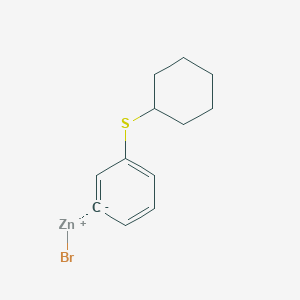
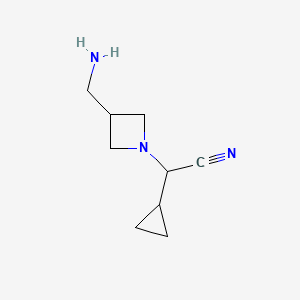
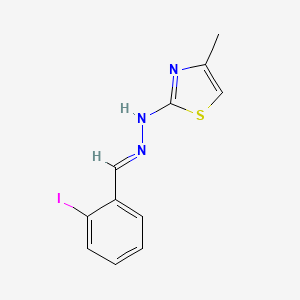
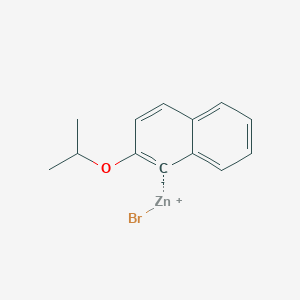
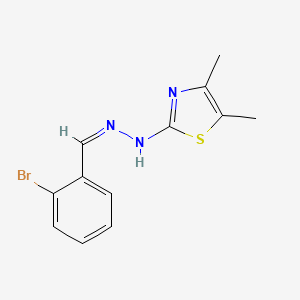
![5-chloro-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14870138.png)
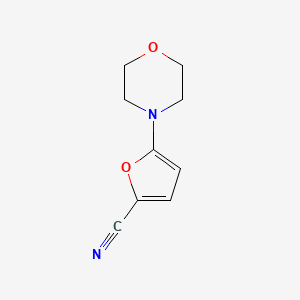
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)
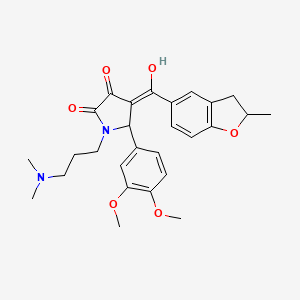
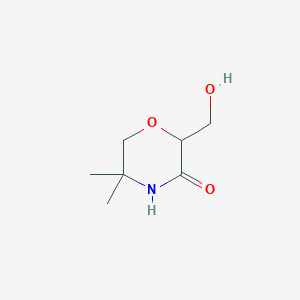
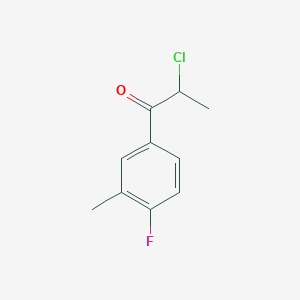

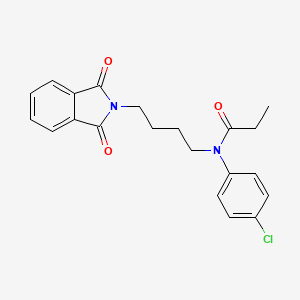
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B14870169.png)
